5-Methylbenzo[b]thiophene
Overview
Description
5-Methylbenzo[b]thiophene is an organic compound with the molecular formula C9H8S. It is a derivative of benzo[b]thiophene, where a methyl group is attached to the fifth position of the benzene ring. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, depending on their specific structures and targets .
Result of Action
As a thiophene derivative, it may exhibit a range of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylbenzo[b]thiophene . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylphenylacetylene with sulfur in the presence of a catalyst can yield this compound. Another method involves the use of aryne intermediates, where the reaction between alkynyl sulfides and aryne precursors forms the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
5-Methylbenzo[b]thiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl group.
3-Methylbenzo[b]thiophene: A positional isomer with the methyl group at the third position.
Thiophene: The simplest member of the thiophene family without any benzene ring fusion
Uniqueness: 5-Methylbenzo[b]thiophene is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
5-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHZWDWNQFZIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074523 | |
Record name | 5-Methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-14-1 | |
Record name | 5-Methylbenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14315-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbenzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylbenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What influences the sorption behavior of 5-Methylbenzo[b]thiophene in soil environments?
A: Research indicates that the sorption of this compound, along with other S- and O-heterocyclic compounds like thiophene, benzothiophene, benzofuran, 2-methylbenzofuran, and 2,3-dimethylbenzofuran, is primarily governed by non-specific interactions with soil organic carbon (OC) []. This suggests that the organic matter content of soil plays a crucial role in its retention and mobility within the environment. Factors like ionic strength and inorganic chemical composition of the surrounding water seem to have a less significant effect on its sorption characteristics.
Q2: How does this compound behave in soil column studies, and what does this tell us about its environmental fate?
A: Soil column chromatography (SCC) studies were employed to investigate the sorption behavior of various heterocyclic compounds, including this compound []. These studies help in understanding the compound's transport and potential for groundwater contamination. The findings revealed that this compound's sorption was primarily influenced by its interaction with soil organic carbon, indicating that soils rich in organic matter might exhibit a higher capacity for retaining the compound. This information is crucial for predicting its leaching potential and the risk it might pose to groundwater resources.
Q3: Can this compound be used as a starting material for chemical synthesis?
A: Yes, this compound can be used as a building block in organic synthesis. For example, it can react with piperidine-2-carboxylic acid to form azomethine ylides []. These ylides are reactive intermediates that can undergo [3 + 2] cycloaddition reactions with various dipolarophiles (like acetylenic and ethylenic compounds) to produce a diverse range of spiropyrrolidines. This synthetic strategy highlights the versatility of this compound in constructing complex molecular architectures.
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